Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Opioid receptor pharmacology Receptor binding affinity Analgesic drug discovery

Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS 1705069-76-6) is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with an o-tolyl group and linked via a methylpiperidine bridge to a morpholino-methanone moiety. It is cataloged in authoritative databases as a ligand for the Mu-type (MOR), Kappa-type (KOR), and Delta-type (DOR) opioid receptors.

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 1705069-76-6
Cat. No. B2585035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
CAS1705069-76-6
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)N4CCOCC4
InChIInChI=1S/C20H26N4O3/c1-15-5-2-3-7-17(15)19-21-18(27-22-19)13-16-6-4-8-24(14-16)20(25)23-9-11-26-12-10-23/h2-3,5,7,16H,4,6,8-14H2,1H3
InChIKeyGLNUGBLEBNMULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS 1705069-76-6): A Multi-Target Opioid Receptor Ligand for CNS Research


Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS 1705069-76-6) is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with an o-tolyl group and linked via a methylpiperidine bridge to a morpholino-methanone moiety. It is cataloged in authoritative databases as a ligand for the Mu-type (MOR), Kappa-type (KOR), and Delta-type (DOR) opioid receptors. [1] The compound has been characterized in competitive binding and functional assays, establishing it as a potent MOR ligand with defined selectivity over related opioid receptor subtypes. [1]

1
MOR-preferring opioid receptor tool compound
2
Reported selectivity profile across MOR, KOR, DOR
3
CNS opioid pathway research studies

Why Generic Opioid Ligand Substitution Fails: The Critical Selectivity Profile of Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone


Direct substitution of in-class opioid ligands is scientifically unsound without verifying subtype selectivity and functional activity. While many morpholino-piperidine-oxadiazole derivatives exhibit affinity for opioid receptors, their selectivity profiles and agonist/antagonist character can diverge dramatically. Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone demonstrates a quantifiable selectivity for the Mu opioid receptor (MOR) over KOR and DOR, a profile that cannot be presumed for close structural analogs. [1] Unverified substitution risks invalidating experimental outcomes in pain, addiction, or mood disorder research where defined MOR-preferring pharmacology is required.

Selectivity

MOR-preferring selectivity may not be preserved in close structural analogs

Functional character

Agonist vs antagonist profile can diverge among related morpholino-oxadiazole compounds

Species pharmacology

Mouse-to-human functional differences may limit direct translational interpretation

Quantitative Differentiation Evidence: Procure Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone with Defined Opioid Receptor Selectivity


Mu Opioid Receptor (MOR) Affinity (Ki) vs. Kappa (KOR) and Delta (DOR) Opioid Receptors

In competitive binding assays, Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibits a Ki of 5.70 nM at the mouse Mu opioid receptor (MOR), compared to a Ki of 28 nM at the Kappa opioid receptor (KOR) and 95 nM at the Delta opioid receptor (DOR). This represents a 4.9-fold selectivity for MOR over KOR and a 16.7-fold selectivity for MOR over DOR. [1] The rank order of affinity is MOR (Ki 5.70 nM) > KOR (Ki 28 nM) > DOR (Ki 95 nM), establishing a clear MOR-preferring pharmacological fingerprint.

MOR Selectivity vs KOR/DOR
Head-to-head
MOR Ki
5.70 nM
vs
KOR Ki
28 nM
MOR Ki
5.70 nM
vs
DOR Ki
95 nM
4.9× over KOR · 16.7× over DOR
MOR-preferring binding profile reported
Competitive binding in CHO cells, mouse receptors
Opioid receptor pharmacology Receptor binding affinity Analgesic drug discovery

Functional Agonist Activity (EC50) at KOR and DOR Confirms Efficacy Profile

Functional [35S]GTPgammaS binding assays reveal that Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone acts as an agonist at mouse KOR with an EC50 of 63 nM and at mouse DOR with an EC50 of 108 nM. [1] These functional EC50 values are within a 2-fold ratio of their respective binding Ki values, confirming that the compound is an effective agonist upon receptor binding, particularly at KOR where the EC50 (63 nM) is only slightly higher than the Ki (28 nM).

KOR Agonist EC50
Reported
63 nM
EC50 at mouse KOR
DOR EC50: 108 nM · EC50/Ki ratios ≤2.25
Reported KOR/DOR agonist activity
[35S]GTPgammaS functional assay
Opioid receptor signaling Functional pharmacology Agonist bias

Activity at Human MOR: Antagonist Potency (IC50) Contextualizes Species-Specific Pharmacology

When evaluated at the human Mu opioid receptor (MOR) expressed in CHO cells, Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone acts as an antagonist with an IC50 of 2.73 x 10^3 nM (2.73 µM) in a functional calcium mobilization assay. [1] This contrasts sharply with its high-affinity agonist profile at mouse MOR (Ki 5.70 nM), revealing a significant species-dependent functional switch or a potential bias between binding and functional antagonism at the human receptor. Procurement must account for this potential species difference when selecting the compound for translational research.

Human vs Mouse MOR Pharmacology
Context-dependent
Human MOR
IC50 2.73 µM
antagonist
vs
Mouse MOR
Ki 5.70 nM
agonist
~479× functional divergence
Species-dependent functional divergence reported
Calcium mobilization assay, human CHO cells
Human opioid receptors Species translatability Drug discovery

Procurement-Driven Application Scenarios for Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone


MOR-Driven Analgesia Research in Rodent Models

With a MOR Ki of 5.70 nM and a 16.7-fold selectivity over DOR, this compound is suitable for preclinical pain studies investigating MOR-dependent antinociception with reduced DOR-mediated side effects. Researchers can use mouse models to leverage the compound's high-affinity MOR agonist properties confirmed by [35S]GTPgammaS binding data. [1]

KOR-DOR Mixed Agonist Studies in Behavioral Pharmacology

Functional EC50 values of 63 nM (KOR) and 108 nM (DOR) support its use in experiments probing the role of KOR and DOR agonism in mood, stress, and addiction-related behaviors. Its confirmed agonist character at both receptors, with only a 1.7-fold difference in EC50, enables balanced KOR/DOR co-activation profiles. [1]

Species-Selectivity Screening in Translational Opioid Drug Discovery

The stark contrast between mouse MOR agonist binding (Ki 5.70 nM) and human MOR antagonist activity (IC50 2.73 µM) makes this compound a valuable tool compound for species-selectivity screening panels. It can serve as a reference to differentiate rodent-specific vs. human-specific opioid pharmacology in early-stage drug discovery programs. [1]

Opioid Receptor Profiling and Assay Validation

Its well-characterized rank order of affinity (MOR > KOR > DOR) and agonist EC50 data make it suitable for validating receptor binding and functional assay platforms across academic and contract research laboratories. The compound's multi-target profile with quantified selectivity ratios provides a predictable standard for inter-assay calibration. [1]

Application
Selection Property
Validation Focus
MOR-preferring antinociception research in rodent models
MOR selectivity over KOR/DOR
Mouse MOR agonist binding and functional confirmation
KOR/DOR agonist behavioral pharmacology studies
Balanced KOR and DOR EC50 profile
KOR/DOR functional activity validation
Species-selectivity screening panel
Human vs mouse functional divergence
Human MOR antagonist vs mouse agonist comparison
Opioid receptor assay platform validation
Characterized multi-target affinity ranking
Inter-assay calibration with defined selectivity ratios
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